molecular formula C6H9Br2N3 B3021716 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide CAS No. 2908-71-6

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide

Cat. No.: B3021716
CAS No.: 2908-71-6
M. Wt: 282.96 g/mol
InChI Key: NZXPJPYPDFCVTK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position of the pyrimidine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves several steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, with mild reaction conditions that do not require anhydrous or oxygen-free environments. This makes the production process suitable for industrial-scale operations .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.

    Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-methylpyridine hydrobromide
  • 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Uniqueness

5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is unique due to the presence of both an amino group and a bromomethyl group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidin-4-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.BrH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2H2,1H3,(H2,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPJPYPDFCVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500963
Record name 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-98-3, 2908-71-6
Record name NSC13144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide
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5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide
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